molecular formula C5H10N2O3S B043971 Cysteinylglycine CAS No. 19246-18-5

Cysteinylglycine

Cat. No. B043971
CAS RN: 19246-18-5
M. Wt: 178.21 g/mol
InChI Key: ZUKPVRWZDMRIEO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is derived from the breakdown of glutathione, a tripeptide . In plasma, cysteinylglycine is in a reduced, oxidized, and protein-bound form (aminothiol) and interacts via redox and disulphide exchange reactions in a dynamic system referred to as redox thiol .


Synthesis Analysis

Cysteinylglycine is synthesized from homocysteine, cysteine, and glutathione in human blood . A hollow fiber centrifugal ultrafiltration (HFCF-UF) method for sample preparation coupled with a high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method has been developed to determine four reduced aminothiols (homocysteine, cysteine, cysteinylglycine, and glutathione) in human blood .


Molecular Structure Analysis

The molecular formula of Cysteinylglycine is C5H10N2O3S . Its average mass is 178.210 Da and its monoisotopic mass is 178.041214 Da .


Chemical Reactions Analysis

Cysteinylglycine is derived from the breakdown of glutathione and interacts via redox and disulphide exchange reactions . It is also involved in the reactions of homocysteine, cysteine, and glutathione in human blood .


Physical And Chemical Properties Analysis

Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

1. Application in Cosmetics

  • Summary of Application: Cysteinylglycine is used in cosmetics for its potential to enhance skin brightness . It’s part of a group of compounds referred to as cysteine peptides, which also include glutathione (GSH) and γ-glutamylcysteine (γ-Glu-Cys) .
  • Methods of Application: In a study, cysteine peptide was orally administered to healthy males and females aged between 20 and 65 years old . Participants were randomly allocated into three groups (cysteine peptide 45 mg, 90 mg, and placebo) and ingested six tablets every day for 12 weeks . Skin brightness was measured at 0, 4, 8, and 12 weeks using a CM-26d portable spectrophotometer .
  • Results or Outcomes: The group that received 45 mg of cysteine peptide exhibited arm brightening in a time-dependent manner, with a significant difference observed compared to the placebo at week 12 . No serious adverse events were observed, suggesting that cysteine peptide is a promising and safe compound for enhancing human skin brightness .

2. Application in Biotechnology

  • Summary of Application: Cysteinylglycine is a component of glutathione (GSH), a tripeptide synthesized through consecutive enzymatic reactions . GSH has several metabolic functions in cells, the main one being its potential to act as an endogenous antioxidant agent . It’s usually obtained by fermentation and has a variety of applications in the pharmaceutical and food industry .
  • Methods of Application: The production of GSH during fermentation is crucial, and new strategies to improve this production are being explored . This includes aspects such as the medium composition (amino acids, alternative raw materials) and the use of technological approaches (control of osmotic and pressure conditions, magnetic field application, fed-batch process) .
  • Results or Outcomes: The review brings together recent papers regarding the principal parameters of the biotechnological production of GSH by Saccharomyces cerevisiae . Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have shown potential for improving glutathione production .

3. Role in Antioxidant Defense

  • Summary of Application: Cysteinylglycine, as a part of the glutathione system, plays a significant role in cell defense against metabolic, oxidative, and metal stresses . Glutathione (GSH), the γ-L-glutamyl-L-cysteinyl-glycine nucleophile tri-peptide, is the central player of this system that acts in redox homeostasis, detoxification, and iron metabolism in most living organisms .
  • Methods of Application: The glutathione system is present in various organisms, from bacteria to plants and humans . It directly scavenges diverse reactive oxygen species (ROS), such as singlet oxygen, superoxide anion, hydrogen peroxide, hydroxyl radical, nitric oxide, and carbon radicals . It also serves as a cofactor for various enzymes, such as glutaredoxins (Grxs), glutathione peroxidases (Gpxs), glutathione reductase (GR), and glutathione-S-transferases (GSTs), which play crucial roles in cell detoxication .
  • Results or Outcomes: The review summarizes what is known concerning the GSH-system (GSH, GSH-derived metabolites, and GSH-dependent enzymes) in selected model organisms . Cyanobacteria synthesize the GSH-derived metabolites, ergothioneine and phytochelatin, that play crucial roles in cell detoxication in humans and plants, respectively .

4. Role in Glutathione Production

  • Summary of Application: Cysteinylglycine is a component of glutathione (GSH), a tripeptide synthesized through consecutive enzymatic reactions . GSH has several metabolic functions in cells, the main one being its potential to act as an endogenous antioxidant agent . It’s usually obtained by fermentation and has a variety of applications in the pharmaceutical and food industry .
  • Methods of Application: The production of GSH during fermentation is crucial, and new strategies to improve this production are being explored . This includes aspects such as the medium composition (amino acids, alternative raw materials) and the use of technological approaches (control of osmotic and pressure conditions, magnetic field application, fed-batch process) .
  • Results or Outcomes: The review brings together recent papers regarding the principal parameters of the biotechnological production of GSH by Saccharomyces cerevisiae . Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have shown potential for improving glutathione production .

5. Role in Photosynthesis

  • Summary of Application: Cyanobacteria, which are environmentally crucial and biotechnologically important organisms, are regarded as having evolved photosynthesis and the glutathione system to protect themselves against the reactive oxygen species (ROS) produced by their active photoautotrophic metabolism .
  • Methods of Application: Cyanobacteria synthesize the GSH-derived metabolites, ergothioneine and phytochelatin, that play crucial roles in cell detoxication in humans and plants, respectively . They also synthesize the thiol-less GSH homologs ophthalmate and norophthalmate that serve as biomarkers of various diseases in humans .
  • Results or Outcomes: This review summarizes what is known concerning the GSH-system (GSH, GSH-derived metabolites, and GSH-dependent enzymes) in selected model organisms .

6. Role in Disease Biomarkers

  • Summary of Application: Cyanobacteria synthesize the thiol-less GSH homologs ophthalmate and norophthalmate that serve as biomarkers of various diseases in humans .
  • Methods of Application: The role/specificity/redundancy of the players of the GSH-system can be thoroughly analyzed using a genetic approach (deletion/overproduction) that is hardly feasible with other model organisms .
  • Results or Outcomes: E. coli and S. cerevisiae do not synthesize ergothioneine, while plants and humans acquire it from their soil and their diet, respectively .

Future Directions

Cysteinylglycine, as a part of the glutathione molecule, has been the focus of numerous studies due to its role in the redox status of biological systems and its biotechnological characteristics . The search for new strategies to improve the production of glutathione, and by extension Cysteinylglycine, during fermentation is crucial . This could have implications for the pharmaceutical and food industry .

properties

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPVRWZDMRIEO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864877
Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cysteinylglycine

CAS RN

19246-18-5
Record name L-Cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19246-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019246185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cys-Gly
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384644SZ9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cysteinylglycine
Reactant of Route 2
Cysteinylglycine
Reactant of Route 3
Cysteinylglycine
Reactant of Route 4
Cysteinylglycine
Reactant of Route 5
Cysteinylglycine
Reactant of Route 6
Reactant of Route 6
Cysteinylglycine

Citations

For This Compound
10,400
Citations
A Pastore, R Massoud, C Motti, AL Russo… - Clinical …, 1998 - academic.oup.com
We describe a 6-min HPLC method to measure the total concentrations of the most important thiols in plasma and urine–cysteine, homocysteine, cysteinylglycine, and glutathione–as …
Number of citations: 287 academic.oup.com
MA Mansoor, AM Svardal, PM Ueland - Analytical biochemistry, 1992 - Elsevier
An assay that measures the reduced, oxidized, and protein-bound forms of cysteine, cysteinylglycine, homocysteine, and glutathione in human plasma is described. Oxidized and …
Number of citations: 591 www.sciencedirect.com
R Vince, J Brownell, LB Akella - Bioorganic & medicinal chemistry letters, 1999 - Elsevier
The inhibition of glyoxalase I enzyme to increase cellular levels of methylglyoxal has been developed as a rationale for the production of anticancer agents. Synthesis of a …
Number of citations: 27 www.sciencedirect.com
K Kuśmierek, R Głowacki, E Bald - Analytical and bioanalytical chemistry, 2006 - Springer
A new analytical method is proposed for simultaneous determination, by liquid chromatography, of the three main urinary thiols–cysteine, cysteinylglycine, and homocysteine. To …
Number of citations: 132 link.springer.com
H Kim, SW Im, NH Cho, DH Seo, RM Kim… - Angewandte …, 2020 - Wiley Online Library
Chiral optical metamaterials with delicate structures are in high demand in various fields because of their strong light–matter interactions. Recently, a scalable strategy for the synthesis …
Number of citations: 60 onlinelibrary.wiley.com
TD Nolin, ME McMenamin, J Himmelfarb - Journal of Chromatography B, 2007 - Elsevier
A sensitive, reproducible, and robust high-performance liquid chromatography (HPLC) method has been validated for simultaneously determining total concentrations of the aminothiols …
Number of citations: 246 www.sciencedirect.com
ML Steele, S Fuller, M Patel, C Kersaitis, L Ooi… - Redox biology, 2013 - Elsevier
Neurons rely on the release and subsequent cleavage of GSH to cysteinylglycine (CysGly) by astrocytes in order to maintain optimal intracellular GSH levels. In neurodegenerative …
Number of citations: 147 www.sciencedirect.com
GL Hortin, N Seam, GT Hoehn - Clinical chemistry, 2006 - academic.oup.com
Background: Major portions of homocysteine (Hcy), cysteine (Cys), cysteinylglycine (CysGly), and glutathione in serum are covalently bound to proteins via disulfides. Albumin has been …
Number of citations: 57 academic.oup.com
W Zhang, P Li, Q Geng, Y Duan, M Guo… - Journal of Agricultural …, 2014 - ACS Publications
Biologically active low-molecular-mass thiols, mainly including glutathione (GSH), cysteine (Cys), homocysteine (Hcy), and cysteinylglycine (Cys-Gly), are important physiological …
Number of citations: 116 pubs.acs.org
YS Alghamdi, MM Mashraqi, A Alzamami… - Journal of …, 2023 - Taylor & Francis
The coronaviridae family has caused the most destruction among all the viral families in modern sciences. It is one of the recently discovered and added members of severe acute …
Number of citations: 13 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.